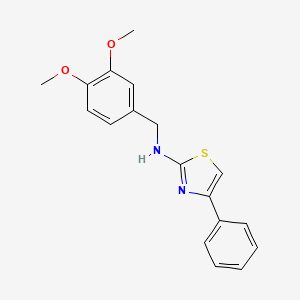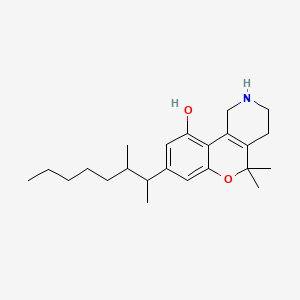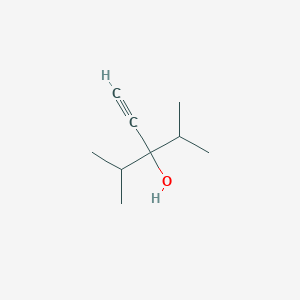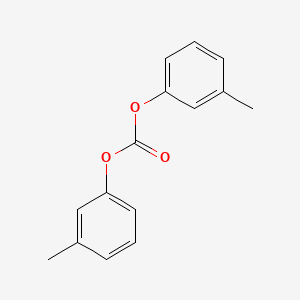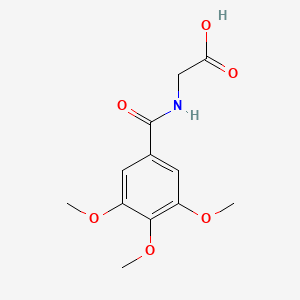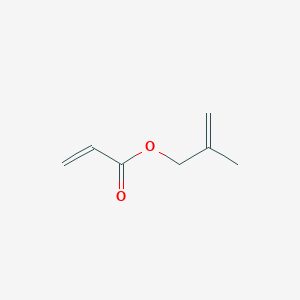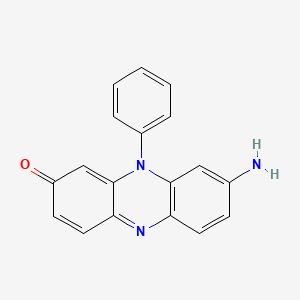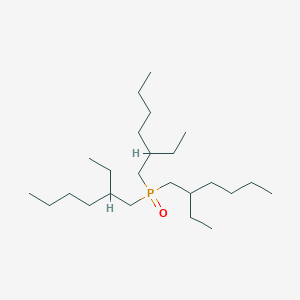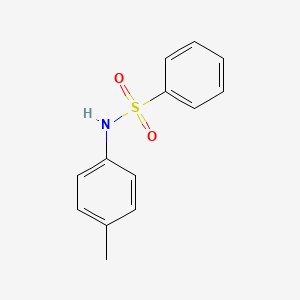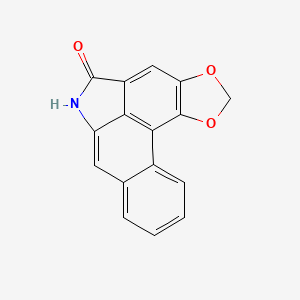
Aristolactam II
説明
Aristolactam II is a compound that belongs to the group of aristolactams, which are mainly found in the Aristolochiaceae plant family . It has a molecular formula of C16H9NO3 .
Synthesis Analysis
Aristolactam II and aristolochic acid I were used as examples in a study to determine the most suitable theoretical methodology for computing carbon chemical shifts and for the structural elucidations of aristolactams and aristolochic acids . The geometries of these compounds were optimized using various methods and were subjected to δ C calculations. The calculated chemical shifts obtained were correlated with their 13 C NMR data .
Molecular Structure Analysis
NMR structural studies of an undecameric duplex damaged at its center by the presence of an Aristolactam II-dA adduct were conducted . The data established a locally perturbed double helical structure that accommodates the bulky adduct by displacing the counter residue into the major groove and stacking the Aristolactam II moiety between flanking bases .
Chemical Reactions Analysis
Aristolactam II can be characterized along with other aristolochic acid analogues using a new LC-MS/MS method .
科学的研究の応用
Selective Toxicity and Genotoxicity Aristolactam II (AA-II) shows significant genotoxic and carcinogenic potential, similar to aristolactam I (AA-I), in primary target tissues like the renal cortex, medulla, and bladder. However, in non-target tissues like the liver, stomach, intestine, and lung, DNA adduct levels derived from AA-I are higher than those from AA-II. AA-I, not AA-II, is responsible for nephrotoxicity associated with aristolochic acid nephropathy (Shibutani et al., 2007).
Biological Activities Aristolactams, including AA-II, are a small group of compounds with notable biological activities. These compounds are mainly found in the Aristolochiaceae family along with aristolochic acids and dioxoaporphines, exhibiting various biological activities (Kumar et al., 2003).
Metabolic Activation and Toxicity Studies on the metabolic activation of AA-II revealed its transformation into N-hydroxyaristolactam and further into various metabolites. This metabolism is crucial for understanding AA-II’s carcinogenicity, as the intermediates (aristolactam-nitriumion) of this process are thought to be responsible for its carcinogenic effects (Chan et al., 2007).
Neuroprotective Effects In a study, aristolactam BII, an aristolactam-type alkaloid, showed significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. This suggests potential neuroprotective applications for aristolactams like AA-II (Kim et al., 2004).
Antitumor Activity Several aristolactams, including AA-II and its analogues, have been evaluated for antitumor activity against human cancer cells. Some natural aristolactams showed moderate antitumor activities, while synthetic derivatives exhibited potent activities against a broad array of cancer cell lines (Choi et al., 2009).
作用機序
Aristolochic acids I and II are prevalent plant toxicants found in the Aristolochiaceae plant family. Metabolic activation of the aristolochic acids leads to the formation of a cyclic N-hydroxylactam product that can react with the peripheral amino group of purine bases generating bulky DNA adducts . These lesions are mutagenic and established human carcinogens .
Safety and Hazards
Aristolactam II should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13,15,17-heptaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-10-6-12-15(20-7-19-12)14-9-4-2-1-3-8(9)5-11(17-16)13(10)14/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVDACWQNCRKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C(=O)NC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204158 | |
| Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam II | |
CAS RN |
55610-00-9 | |
| Record name | Aristololactam II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolactam II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARISTOLACTAM II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ACC55KFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




